molecular formula C12H6ClF3N2O4S B1423241 3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine CAS No. 1281872-40-9

3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine

Cat. No. B1423241
M. Wt: 366.7 g/mol
InChI Key: HXEFOWMKUSUQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H6ClF3N2O4S. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives, including “3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine”, involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The assembly of pyridine from a trifluoromethyl-containing building block is another method .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine” consists of a pyridine ring with a trifluoromethyl group, a chloro group, and a 4-nitrobenzenesulfonyl group attached to it .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are generally characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The reactions often involve electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in the structure of TFMP derivatives bestows many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

  • Agrochemical Industry

    • Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical ingredients .
    • They are primarily used in the protection of crops from pests .
    • Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Pharmaceutical Industry

    • Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP derivatives, including “3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine”, will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

3-chloro-2-(4-nitrophenyl)sulfonyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O4S/c13-10-5-7(12(14,15)16)6-17-11(10)23(21,22)9-3-1-8(2-4-9)18(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEFOWMKUSUQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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